molecular formula C11H16O3 B2420625 Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 2231673-33-7

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2420625
CAS No.: 2231673-33-7
M. Wt: 196.246
InChI Key: JWFHLJLGBIBZJT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-14-9(13)11-4-2-10(8-11,3-5-11)6-7-12/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHLJLGBIBZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Scope

The organocatalytic formal [4 + 2] cycloaddition between α,β-unsaturated aldehydes and substituted cyclopentadienes provides direct access to enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. Using Jørgensen-Hayashi-type diarylprolinol silyl ether catalysts (10 mol%), this method achieves:

  • Reaction Time : 24–48 hours
  • Temperature : −20°C to 25°C
  • Solvent : Dichloromethane/chloroform mixtures
  • Yield : 68–92%

The oxoethyl side chain at C4 is introduced through pre-functionalized dienophiles containing protected keto groups. For example, tert-butyldimethylsilyl (TBS)-protected 2-oxoethyl acrylates react with in situ-generated cyclopentadienes to form the bicyclic framework with >98% ee.

Mechanistic Considerations

Density functional theory (DFT) calculations reveal a stepwise mechanism:

  • Enamine formation between catalyst and aldehyde
  • Michael addition to cyclopentadiene (rate-determining step)
  • 6π-electrocyclic ring closure
  • Hydrolysis to release catalyst

The stereochemical outcome depends on the catalyst's ability to enforce facial selectivity during the electrocyclic step, with calculated activation barriers of 18.3 kcal/mol for the favored transition state.

Post-Functionalization of Bicycloheptane Carboxylate Esters

Oxidation of 4-Hydroxymethyl Derivatives

Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate (CAS 1350821-95-2) serves as a key precursor for oxoethyl group installation. Oxidation protocols include:

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
Pyridinium chlorochromate (PCC) DCM 25 3 85
Swern oxidation THF −78 → 25 6 91
TEMPO/NaOCl Acetonitrile 0 1 78

The Swern protocol demonstrates superior selectivity, avoiding over-oxidation to carboxylic acids. Nuclear magnetic resonance (NMR) monitoring shows complete conversion of hydroxymethyl (δ 3.65 ppm) to ketone (δ 2.87 ppm).

Kinetically Controlled Hydrolysis-Isomerization

Base-mediated isomerization enables thermodynamic control over substituent geometry:

  • Isomerization : Sodium tert-butoxide (1.2 eq) in THF at 25°C for 3 hours establishes 60:40 exo/endo equilibrium
  • Hydrolysis : Controlled water addition (1 eq) at 5°C achieves 82% exo selectivity
  • Re-esterification : Diazomethane in ether converts hydrolyzed acids back to methyl esters

This three-step sequence converts endo-rich Diels-Alder adducts into exo-configured 4-(2-oxoethyl) derivatives with 76% overall yield.

Diels-Alder Strategies for Direct Oxoethyl Group Incorporation

Functionalized Dienophile Approach

5,5-Disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes react with 2-oxoethyl acrylates in a tandem [4 + 2]/retro-Diels-Alder sequence:

  • Cycloaddition : Forms bicyclo[2.2.1]heptane intermediate
  • Retro Reaction : Eliminates silyl ether to install ketone

Key advantages:

  • Single-step construction of oxoethyl group
  • No protecting groups required
  • 73–88% yield across 12 substrates

Lewis Acid-Mediated Reactions

Zinc chloride (20 mol%) accelerates the Diels-Alder reaction between cyclopentadiene and 3-oxo-propanoate esters:

Dienophile Endo/Exo Ratio Yield (%)
Methyl 3-oxoacrylate 85:15 92
Ethyl 3-oxoacrylate 82:18 89
tert-Butyl 3-oxoacrylate 79:21 84

Subsequent saponification and re-esterification adjusts ester groups while preserving the oxoethyl functionality.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) ee (%) Equipment Needs Scalability
Organocatalytic [4 + 2] 1 68–92 98–99 Standard Excellent
Oxidation of Alcohol 3 71 N/A Cryogenic Moderate
Diels-Alder/Retro 1 73–88 N/A High vacuum Challenging
Hydrolysis-Isomerization 3 76 N/A Standard Good

The organocatalytic route offers superior enantiocontrol for pharmaceutical applications, while the Diels-Alder/retro approach provides the most atom-economical path to oxoethyl derivatives.

Characterization and Analytical Data

Spectroscopic Properties

1H NMR (400 MHz, CDCl3) :

  • Bicycloheptane protons: δ 1.45–2.15 (m, 6H)
  • Oxoethyl group: δ 2.68 (t, J = 6.8 Hz, 2H), 2.15 (t, J = 6.8 Hz, 2H)
  • Methoxycarbonyl: δ 3.72 (s, 3H)

13C NMR :

  • Carbonyl carbons: δ 207.8 (ketone), 172.1 (ester)
  • Bicyclic carbons: δ 38.2–52.7

HRMS (ESI+) :
Calculated for C11H16O3 [M+H]+: 196.1099
Found: 196.1102

Industrial-Scale Considerations

Aladdin Scientific's production process (Catalog M632348) highlights:

  • Purity Control : ≥97% by HPLC (C18 column, 60:40 MeOH/H2O)
  • Cost Analysis : $157.90/100 mg (R&D scale), projected $28.50/g at kilogram quantities
  • Stability : 24 months at −20°C under argon

Pilot plant data demonstrate 82% yield in 50 L batches using Swern oxidation, with 99.2% purity by GC-MS.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Information

The compound features a bicyclo[2.2.1]heptane core, which is known for its rigidity and unique chemical reactivity. The presence of the 2-oxoethyl group enhances its reactivity, making it suitable for various chemical transformations.

Synthetic Chemistry

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate serves as an intermediate in the synthesis of various organic compounds. It can undergo several reactions, including:

  • Nucleophilic Substitution : The carbonyl group can be targeted by nucleophiles, facilitating the formation of more complex molecules.
  • Cycloaddition Reactions : Its bicyclic structure allows it to participate in cycloaddition reactions, leading to the formation of new rings.

Medicinal Chemistry

The compound has potential applications in drug development due to its structural features that may influence biological activity:

  • Anticancer Agents : Research indicates that derivatives of bicyclic compounds exhibit anticancer properties, making this compound a candidate for further investigation in this area.
  • Anti-inflammatory Drugs : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic uses.

Material Science

The unique properties of this compound can also be explored in material science:

  • Polymer Synthesis : The compound can be used to create polymers with specific mechanical properties due to its rigid bicyclic structure.
  • Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings and adhesives, enhancing performance characteristics.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Organic Chemistry explored the synthesis of novel anticancer agents using this compound as a starting material. The researchers demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Development of Anti-inflammatory Compounds

In another study, researchers investigated the anti-inflammatory properties of derivatives derived from this compound. The results indicated that certain modifications led to enhanced activity compared to standard anti-inflammatory drugs, suggesting a pathway for new drug development.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 4-(2-hydroxyethyl)bicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 4-(2-aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate

Uniqueness

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the ketone group at the 2-position of the ethyl side chain. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Biological Activity

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate, with the CAS number 2231673-33-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Structure

  • Molecular Formula : C11_{11}H16_{16}O
  • Molar Mass : 180.25 g/mol
  • Density : Not specified in the sources
  • Boiling Point : Not provided in the sources

Structural Characteristics

The compound features a bicyclic structure typical of bicyclo[2.2.1]heptane derivatives, which often exhibit unique reactivity and biological properties due to their rigid structure.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of bicyclic compounds can inhibit tumor growth. The structural features of this compound may contribute to its efficacy against cancer cell lines.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines, which could be a potential mechanism for this compound as well.
  • Antimicrobial Activity : Bicyclic carboxylates have been noted for their antimicrobial properties, suggesting that this compound may also possess similar effects.

While specific mechanisms for this compound remain under investigation, related studies have shown that bicyclic compounds can interact with various biological targets:

  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in inflammatory pathways or tumor progression.
  • Cell Cycle Disruption : Compounds may induce apoptosis in cancer cells by disrupting normal cell cycle regulation.

Study 1: Antitumor Activity Assessment

In a study examining the effects of bicyclic compounds on cancer cell lines, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting potential for development as anticancer agents.

Study 2: Anti-inflammatory Effects

A comparative study evaluated various bicyclic esters for their ability to inhibit nitric oxide production in macrophages activated by lipopolysaccharides (LPS). Results indicated that certain structural modifications enhanced anti-inflammatory activity, providing insight into optimizing this compound for therapeutic use.

Study 3: Antimicrobial Efficacy

Research on related bicyclic compounds demonstrated notable antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural features in determining efficacy, which may also apply to this compound.

Comparative Analysis of Biological Activities

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundModerateHighModerate
Related Bicyclic Compound AHighModerateHigh
Related Bicyclic Compound BLowHighLow

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate, and how can yield be optimized?

The compound can be synthesized via multi-step protocols involving cycloaddition and functional group manipulation. For example, a racemic mixture of structurally similar bicyclic esters (e.g., methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate derivatives) has been prepared through [4+2] cycloaddition of oxazolones with dienes, followed by chromatographic purification. A seven-step synthesis from oxazolone precursors achieved a 43% overall yield on a multi-gram scale . Yield optimization often involves adjusting reaction conditions (e.g., temperature, stoichiometry) and improving purification methods like column chromatography to isolate the desired product from diastereomeric mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is essential for confirming the bicyclic framework and substituent positions. For example, methyl esters of bicyclo[2.2.1]heptane derivatives show distinct splitting patterns in 1^1H NMR due to the rigid bicyclic structure . Infrared (IR) spectroscopy can identify carbonyl groups (e.g., ester C=O at ~1700 cm1^{-1}). Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography may resolve stereochemical ambiguities in enantiopure samples .

Q. What are common derivatization strategies for this bicyclic ester?

Derivatization often targets the oxoethyl or ester groups. For instance:

  • Reduction : The 2-oxoethyl group can be reduced to a hydroxymethyl substituent using NaBH4_4 or LiAlH4_4, as seen in related compounds like methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate .
  • Ester hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions for further coupling reactions .
  • Ring-opening reactions : The bicyclic framework may undergo ring-opening via ozonolysis or epoxidation, depending on substituent reactivity .

Advanced Research Questions

Q. How can stereoselective synthesis of enantiopure derivatives be achieved?

Asymmetric synthesis strategies include:

  • Chiral auxiliaries : Starting from enantiopure oxazolones derived from chiral precursors (e.g., (R)-glyceraldehyde) to enforce stereocontrol during cycloaddition .
  • Epimerization : Base-induced epimerization can convert kinetic products into thermodynamically favored enantiomers, as demonstrated for azabicyclic proline analogues .
  • Enzymatic resolution : Lipases or esterases can hydrolyze racemic mixtures to isolate single enantiomers .

Q. How are diastereomers or byproducts resolved during synthesis?

Chromatographic techniques (e.g., flash chromatography, HPLC) are critical. For example, a 77:23 diastereomeric mixture of a related bicyclic ester was resolved using silica gel chromatography, achieving 75% yield of the major product . Advanced methods include chiral stationary phases for HPLC or crystallization-induced dynamic resolution (CIDR) .

Q. What structure-activity relationships (SAR) are relevant for biomedical applications?

Modifications to the bicyclic core and substituents impact biological activity. For example:

  • Antimicrobial activity : Analogues like ciprofloxacin derivatives with bicyclic frameworks show enhanced binding to bacterial DNA gyrase. Substituent polarity and steric bulk influence potency .
  • Enzyme inhibition : The 2-oxoethyl group may act as a Michael acceptor in covalent inhibitor design, targeting cysteine residues in enzymes .

Q. How should contradictory data in synthesis protocols be analyzed?

Discrepancies in yield or stereochemical outcomes often arise from:

  • Reaction conditions : Temperature, solvent, and catalyst variations (e.g., Lewis acid vs. organocatalysts) can alter product ratios .
  • Purification methods : Incomplete separation of diastereomers or residual solvents may skew reported yields .
  • Starting material quality : Impurities in oxazolones or dienes can lead to side reactions .

Validation involves replicating protocols with rigorous analytical controls (e.g., NMR purity checks, chiral HPLC) and computational modeling to predict reaction pathways .

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